molecular formula C14H10F2 B14315531 4,5-Difluoro-9,10-dihydrophenanthrene CAS No. 108665-36-7

4,5-Difluoro-9,10-dihydrophenanthrene

Cat. No.: B14315531
CAS No.: 108665-36-7
M. Wt: 216.22 g/mol
InChI Key: IPDAAGWNRONPEN-UHFFFAOYSA-N
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Description

4,5-Difluoro-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-9,10-dihydrophenanthrene typically involves the fluorination of 9,10-dihydrophenanthrene. One common method is the palladium-catalyzed Heck reaction, which is followed by a reverse Diels-Alder reaction to eliminate formaldehyde

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-9,10-dihydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions can convert it back to the parent phenanthrene compound.

    Substitution: Electrophilic substitution reactions can introduce other functional groups at specific positions on the phenanthrene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and various substituted phenanthrene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Difluoro-9,10-dihydrophenanthrene involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s fluorine atoms enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydrophenanthrene: The parent compound without fluorine atoms.

    4,5-Dichloro-9,10-dihydrophenanthrene: A similar compound with chlorine atoms instead of fluorine.

    Phenanthrene: The fully aromatic version without hydrogenation at the 9 and 10 positions.

Uniqueness

4,5-Difluoro-9,10-dihydrophenanthrene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high specificity and stability .

Properties

CAS No.

108665-36-7

Molecular Formula

C14H10F2

Molecular Weight

216.22 g/mol

IUPAC Name

4,5-difluoro-9,10-dihydrophenanthrene

InChI

InChI=1S/C14H10F2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h1-6H,7-8H2

InChI Key

IPDAAGWNRONPEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)F)C3=C1C=CC=C3F

Origin of Product

United States

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